molecular formula C23H27NO B15162084 Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- CAS No. 144068-32-6

Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-

Cat. No.: B15162084
CAS No.: 144068-32-6
M. Wt: 333.5 g/mol
InChI Key: YOTNUCOJHZBCRU-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- is a ketone derivative featuring a biphenyl moiety at position 1 and a substituted piperidine ring at position 2 of the ethanone backbone. The piperidine substituent is further modified with a cyclopropylmethyl group, enhancing its steric and electronic properties.

The biphenyl-4-yl group (C₁₂H₉) is a common pharmacophore in drug design, contributing to π-π stacking interactions with aromatic residues in biological targets.

Properties

CAS No.

144068-32-6

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C23H27NO/c25-23(16-18-12-14-24(15-13-18)17-19-6-7-19)22-10-8-21(9-11-22)20-4-2-1-3-5-20/h1-5,8-11,18-19H,6-7,12-17H2

InChI Key

YOTNUCOJHZBCRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- typically involves multiple steps, starting with the preparation of the biphenyl and piperidinyl intermediates. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-[1,1’-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]- involves its interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Biphenyl-Ethanone Derivatives

The base compound 4-Acetylbiphenyl (CAS 92-91-1, C₁₄H₁₂O) lacks the piperidinyl substituent but shares the biphenyl-4-yl-ethanone core. Key analogs with modifications to the biphenyl ring include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Acetylbiphenyl None C₁₄H₁₂O 196.25 Intermediate in organic synthesis
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone 2'-Fluoro on biphenyl C₁₄H₁₁FO 214.23 Enhanced electronegativity
1-(2'-Nitro[1,1'-biphenyl]-4-yl)ethanone 2'-Nitro on biphenyl C₁₄H₁₁NO₃ 241.25 Potential nitro-reduction chemistry
1-[1,1'-Biphenyl]-4-yl-2-bromoethanone 2-Bromo on ethanone C₁₄H₁₁BrO 275.14 Halogenated analog for cross-coupling

Key Trends :

  • Electron-withdrawing groups (e.g., -F, -NO₂) increase reactivity for nucleophilic substitution or catalytic coupling reactions.
  • Halogenation (e.g., Br) enhances molecular weight and polarizability, impacting solubility and binding affinity .
Piperidine/Piperazine-Containing Analogs

Compounds with nitrogen-containing heterocycles exhibit diverse biological activities. Notable examples include:

Compound Name Substituents on Piperidine/Piperazine Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[1,1'-Biphenyl]-4-yl-2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanone 2-Hydroxyethyl on piperazine C₂₀H₂₄N₂O₂ 324.43 Enhanced solubility via hydroxyl group
1-(2-(4-Fluorophenyl)-4-quinolyl)-2-(4-piperidinyl)ethanone Piperidine linked to quinoline C₂₂H₂₁FN₂O 348.42 Potential kinase inhibition
1-(4-Butylphenyl)-2-(4-pyridinyl)ethanone Pyridine instead of piperidine C₁₇H₁₉NO 253.34 Dual aromatic pharmacophores

Key Trends :

  • Hydroxyethyl or morpholino groups (e.g., in ) improve aqueous solubility.
  • Quinoline or pyridine substitutions () expand π-system interactions, relevant for targeting ATP-binding pockets .

Pharmacological and Toxicological Comparisons

While direct data for the target compound are unavailable, analogs provide insights:

  • Toxicity: A dichloroacetyl-substituted biphenyl ethanone (C₂₂H₁₇Cl₂NO₃) exhibited an intraperitoneal LD₅₀ of 3 g/kg in mice, indicating low acute toxicity .
  • Metabolic Stability : Piperidine derivatives generally show moderate CYP450 metabolism, but cyclopropylmethyl groups may reduce oxidative degradation due to steric shielding .

Physicochemical Properties

A comparative table of key parameters:

Compound Name LogP (Predicted) Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~3.5 ~337.44 0 3 ~40
4-Acetylbiphenyl 3.1 196.25 0 1 17.1
1-(2'-Fluorobiphenyl-4-yl)ethanone 3.3 214.23 0 2 26.3
1-[1,1'-Biphenyl]-4-yl-2-piperazinyl ethanone 2.8 324.43 1 4 49.8

Notes:

  • The target compound’s higher molecular weight and piperidinyl group increase lipophilicity (LogP) compared to 4-acetylbiphenyl.
  • Polar surface area (PSA) correlates with membrane permeability; the target’s PSA (~40 Ų) suggests moderate CNS penetration .

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